1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
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Overview
Description
1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation . The Fischer indolisation process involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. This is followed by N-alkylation using alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. The indole nucleus plays a crucial role in binding to these targets due to its aromatic nature and ability to participate in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE: Lacks the fluorophenyl group, which may affect its biological activity.
N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE: Lacks the acetyl group, which may influence its reactivity and binding affinity.
Uniqueness
1-ACETYL-N-[(2-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to the presence of both the acetyl and fluorophenyl groups, which enhance its biological activity and binding affinity to molecular targets .
Properties
IUPAC Name |
1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKHIADHNEACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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